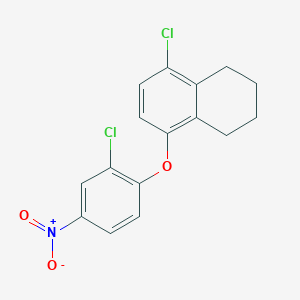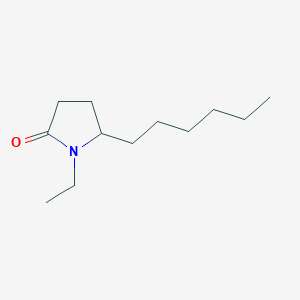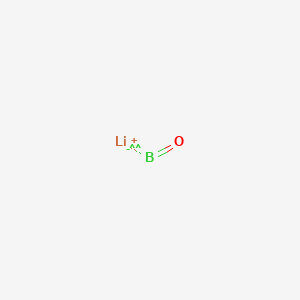![molecular formula C11H16SeSi B14430825 Silane, trimethyl[1-(phenylseleno)ethenyl]- CAS No. 77461-49-5](/img/structure/B14430825.png)
Silane, trimethyl[1-(phenylseleno)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[1-(phenylseleno)ethenyl]- is an organosilicon compound with the molecular formula C11H16SiSe This compound features a silicon atom bonded to three methyl groups and a phenylselenoethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[1-(phenylseleno)ethenyl]- typically involves the reaction of trimethylsilylacetylene with phenylselenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a controlled temperature to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for silane, trimethyl[1-(phenylseleno)ethenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[1-(phenylseleno)ethenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[1-(phenylseleno)ethenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential role in biological systems due to the presence of selenium, an essential trace element.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of silane, trimethyl[1-(phenylseleno)ethenyl]- involves its ability to participate in various chemical reactions due to the presence of reactive silicon and selenium atoms. The phenylseleno group can undergo oxidation or reduction, leading to the formation of different products. The silicon atom can form stable bonds with carbon, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar structure but with a phenylethynyl group instead of a phenylselenoethenyl group.
Silane, trimethyl(1-phenylethenyl)-: Contains a phenylethenyl group instead of a phenylselenoethenyl group.
Uniqueness
Silane, trimethyl[1-(phenylseleno)ethenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to other similar compounds. The selenium atom in the phenylseleno group can participate in unique oxidation and reduction reactions, making this compound valuable in specific synthetic applications.
Eigenschaften
CAS-Nummer |
77461-49-5 |
|---|---|
Molekularformel |
C11H16SeSi |
Molekulargewicht |
255.30 g/mol |
IUPAC-Name |
trimethyl(1-phenylselanylethenyl)silane |
InChI |
InChI=1S/C11H16SeSi/c1-10(13(2,3)4)12-11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
XEUHERKXOASQOS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


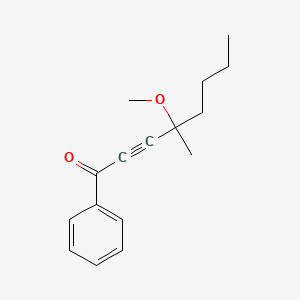
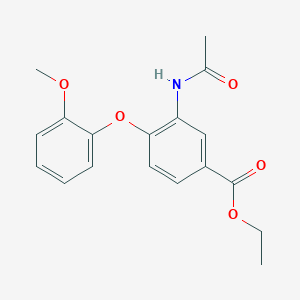
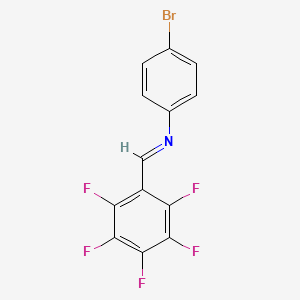
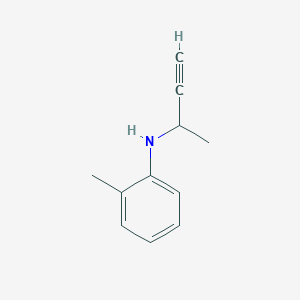
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)

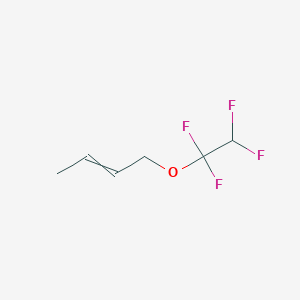
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

